molecular formula C11H18O2 B14262720 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester CAS No. 135879-57-1

5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester

Cat. No.: B14262720
CAS No.: 135879-57-1
M. Wt: 182.26 g/mol
InChI Key: RROJYKPWPODXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester: is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.2594 g/mol . This compound is known for its unique structure, which includes a hexenoic acid backbone with an isopropenyl group and an ethyl ester functional group. It is commonly used in the synthesis of various chemical compounds and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester typically involves the esterification of 5-Hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Amines, alcohols, acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated derivatives.

    Substitution: Amides, other esters.

Scientific Research Applications

Chemistry: 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ester functional group imparts desirable olfactory properties, making it a valuable ingredient in perfumery .

Mechanism of Action

The mechanism of action of 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester functional group is hydrolyzed by esterases to form the corresponding carboxylic acid and ethanol. The isopropenyl group can undergo oxidation-reduction reactions, leading to the formation of different metabolites. These reactions are catalyzed by specific enzymes, such as oxidases and reductases, which facilitate the conversion of the compound into its active forms .

Comparison with Similar Compounds

Uniqueness: 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester is unique due to the presence of the isopropenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for a wider range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

135879-57-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2-prop-1-en-2-ylhex-5-enoate

InChI

InChI=1S/C11H18O2/c1-5-7-8-10(9(3)4)11(12)13-6-2/h5,10H,1,3,6-8H2,2,4H3

InChI Key

RROJYKPWPODXPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC=C)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.